molecular formula C13H19BN2O3 B11758991 3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid

3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid

Cat. No.: B11758991
M. Wt: 262.11 g/mol
InChI Key: UHPMORQFYZTQOD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid typically involves the following steps:

Chemical Reactions Analysis

3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of serine proteases, inhibiting their activity. This interaction disrupts the normal function of the enzyme, leading to potential therapeutic effects .

Comparison with Similar Compounds

3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid can be compared with other boronic acid derivatives such as:

The unique combination of functional groups in this compound enhances its versatility and effectiveness in various applications.

Properties

Molecular Formula

C13H19BN2O3

Molecular Weight

262.11 g/mol

IUPAC Name

[3-amino-5-(cyclohexylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C13H19BN2O3/c15-11-7-9(6-10(8-11)14(18)19)13(17)16-12-4-2-1-3-5-12/h6-8,12,18-19H,1-5,15H2,(H,16,17)

InChI Key

UHPMORQFYZTQOD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)NC2CCCCC2)(O)O

Origin of Product

United States

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